molecular formula C19H21N3O4S2 B2425779 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 896706-49-3

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2425779
CAS RN: 896706-49-3
M. Wt: 419.51
InChI Key: TUBFKDDRSUZBEI-UHFFFAOYSA-N
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Description

The compound “2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of 1,2,4-thiadiazine . 1,2,4-Thiadiazines are heterocyclic compounds containing a ring of three different elements: one nitrogen atom, one sulfur atom, and four carbon atoms . They are known to exhibit various biological activities and are used in the development of new therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-thiadiazine ring with a sulfur dioxide group (SO2), a propyl group (C3H7), and a thioacetamide group attached to it. It also has a benzene ring with a methoxy group (OCH3) attached to it .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and modifying its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-11-22-16-9-4-5-10-17(16)28(24,25)21-19(22)27-13-18(23)20-14-7-6-8-15(12-14)26-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBFKDDRSUZBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

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